molecular formula C11H16ClNO B7871296 2-{[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-ethanol

2-{[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-ethanol

Cat. No.: B7871296
M. Wt: 213.70 g/mol
InChI Key: AKQGXOAWWQTUCZ-UHFFFAOYSA-N
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Description

2-{[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-ethanol is an organic compound that features a chloro-substituted phenyl ring, an ethyl chain, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-ethanol typically involves the reaction of 3-chlorophenyl ethyl ketone with methylamine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-efficiency and scalability, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Nucleophiles for Substitution: Sodium methoxide, sodium ethoxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular responses.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-Chloro-phenyl)-ethyl]-methyl-amino}-ethanol
  • 2-{[1-(2-Chloro-phenyl)-ethyl]-methyl-amino}-ethanol
  • 2-{[1-(3-Bromo-phenyl)-ethyl]-methyl-amino}-ethanol

Uniqueness

2-{[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-ethanol is unique due to the specific positioning of the chloro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological or chemical properties compared to its analogs.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)ethyl-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-9(13(2)6-7-14)10-4-3-5-11(12)8-10/h3-5,8-9,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQGXOAWWQTUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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